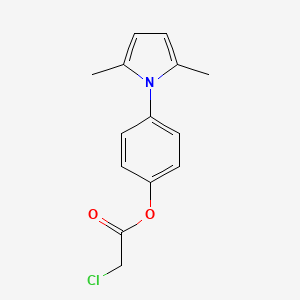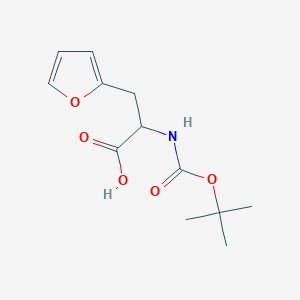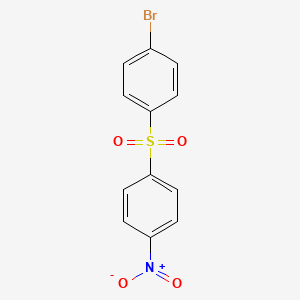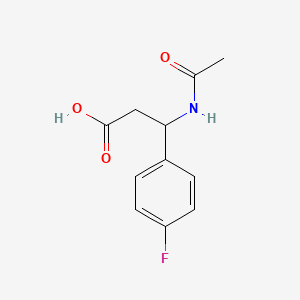
Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester is a compound that appears to be related to various chloro-phenyl-pyrrol derivatives, which have been studied for their structural and biological properties. While the exact compound is not directly reported in the provided papers, the related compounds provide insight into the potential characteristics and behaviors of chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a major metabolite of zomepirac, starts with an ethyl ester and involves oxidation, bromination, and selective reduction steps . This suggests that the synthesis of chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester could also involve a series of functional group transformations and protective group strategies to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods and X-ray crystallography. For example, the structure of a β-amino dicarbonyl compound was solved in a triclinic space group with specific cell dimensions . Similarly, the enol tautomer of a phenylpyruvic acid derivative was confirmed by crystallographic and NMR evidence . These findings indicate that detailed molecular structure analysis of chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester would likely involve similar techniques to elucidate its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical reactions of related compounds involve tautomerism and the formation of hydrogen bonds, as seen in the crystallographic study of 3-methoxy-4-hydroxy-5-chloro-phenylpyruvic acid and its acetate ester . These compounds exhibit the enolate tautomer rather than the keto form, which is significant for their reactivity and interaction with other molecules. The chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester may also undergo similar tautomeric shifts, influencing its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-phenyl-pyrrol derivatives can be inferred from related studies. The strong network of hydrogen bonds observed in the crystal structure of the acetate ester of phenylpyruvic acid suggests that chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester may also exhibit significant hydrogen bonding, affecting its solubility and stability . Additionally, the biological testing of the synthesized metabolite of zomepirac, which is structurally related, showed it to be devoid of biological activity, indicating that the physical and chemical properties of these compounds can significantly influence their biological effects .
Applications De Recherche Scientifique
Chemical Analysis and Sample Preparation
- Phthalate esters, which are chemicals used as plasticizers in food processing and packaging, have seen advancements in sample preparation methods. Recent techniques have moved from simple liquid-liquid extraction to more sophisticated methods like solid-phase microextraction. This indicates an evolving landscape in the analysis of complex chemical compounds, possibly relevant to the compound (Harunarashid, Lim, & Harunsani, 2017).
Biotechnological Applications
- Lactic acid, a hydroxycarboxylic acid produced by fermentation of sugars in biomass, has various biotechnological applications. It's used in synthesizing biodegradable polymers and as a feedstock for green chemistry, producing chemicals like pyruvic acid, acrylic acid, and lactate ester. This reflects the potential of organic compounds, including possibly Chloro-acetic acid derivatives, in the field of sustainable chemistry (Gao, Ma, & Xu, 2011).
Environmental Impact and Treatment
- The pesticide production industry generates high-strength wastewater containing toxic pollutants, including various acids. Biological processes and granular activated carbon have been used to remove these compounds, showing the importance of understanding and mitigating the environmental impact of chemical compounds (Goodwin, Carra, Campo, & Soares, 2018).
Chemical Synthesis and Structural Analysis
- The synthesis and structural properties of various chemical compounds, including chloral reactions with substituted anilines, highlight the complexity and potential of chemical synthesis in creating novel compounds with diverse applications. This could be relevant for the synthesis and analysis of Chloro-acetic acid derivatives (Issac & Tierney, 1996).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It often includes safety precautions for handling and disposing of the compound.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, or biological studies.
Propriétés
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10-3-4-11(2)16(10)12-5-7-13(8-6-12)18-14(17)9-15/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICFQWOOHHRUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

